Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin
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Description
Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. This particular compound features a naphthyl group attached to the sixth position of one of the glucose units and all hydroxyl groups methylated. The molecular formula is C63H100O30, and it has a molecular weight of 1337.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono-6-O-(2-naphthyl)-per-O-methyl-alpha-cyclodextrin involves several steps:
Methylation of Cyclodextrin: The hydroxyl groups of alpha-cyclodextrin are methylated using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of Naphthyl Group: The naphthyl group is introduced at the sixth position of one of the glucose units through a nucleophilic substitution reaction.
Properties
IUPAC Name |
31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-30-(naphthalen-2-yloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H100O30/c1-64-25-34-40-46(69-6)52(75-12)58(82-34)89-41-35(26-65-2)84-60(54(77-14)47(41)70-7)91-43-37(28-67-4)86-62(56(79-16)49(43)72-9)93-45-39(30-81-33-23-22-31-20-18-19-21-32(31)24-33)87-63(57(80-17)51(45)74-11)92-44-38(29-68-5)85-61(55(78-15)50(44)73-10)90-42-36(27-66-3)83-59(88-40)53(76-13)48(42)71-8/h18-24,34-63H,25-30H2,1-17H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGIJNKZLAFOQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(O2)C(C7OC)OC)COC)COC)COC8=CC9=CC=CC=C9C=C8)COC)COC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H100O30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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